molecular formula C8H14ClNO2 B1631607 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride CAS No. 52601-23-7

1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride

Cat. No. B1631607
CAS RN: 52601-23-7
M. Wt: 191.65 g/mol
InChI Key: JOIJZJVAIURHGA-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride, also known as quinuclidine-2-carboxylic acid hydrochloride, is a chemical compound with the CAS Number: 52601-23-7 . It has a molecular weight of 191.66 .


Molecular Structure Analysis

The InChI code for 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H . Unfortunately, a detailed molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

1. Synthesis of Tropane Alkaloids As mentioned earlier, this compound is used in the synthesis of tropane alkaloids . Tropane alkaloids are a class of organic compounds that display a wide array of interesting biological activities .

2. Reactant in the Synthesis of Azoniabicyclooctanes Although not the exact compound, a similar compound, “1-Azabicyclo octane-4-carboxylic acid ethyl ester”, is used as a reactant in the synthesis of azoniabicyclooctanes . These compounds are muscarinic acetylcholine receptor antagonists .

1. Synthesis of Tropane Alkaloids As mentioned earlier, this compound is used in the synthesis of tropane alkaloids . Tropane alkaloids are a class of organic compounds that display a wide array of interesting biological activities .

2. Reactant in the Synthesis of Azoniabicyclooctanes Although not the exact compound, a similar compound, “1-Azabicyclo octane-4-carboxylic acid ethyl ester”, is used as a reactant in the synthesis of azoniabicyclooctanes . These compounds are muscarinic acetylcholine receptor antagonists .

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

While specific future directions for 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride are not provided in the search results, research in related areas such as the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, continues to attract attention .

properties

IUPAC Name

1-azabicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIJZJVAIURHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480917
Record name 1-Azabicyclo[2.2.2]octane-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride

CAS RN

52601-23-7
Record name 1-Azabicyclo[2.2.2]octane-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
Reactant of Route 2
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
Reactant of Route 3
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
Reactant of Route 4
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
Reactant of Route 5
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
Reactant of Route 6
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride

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